3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The chemical compound 3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, due to its complex structure, has been the subject of various synthetic and biological studies. Research into similar compounds has shown applications in the development of drugs with hypoglycemic, anti-diabetic, anxiolytic-like activities, and potential as antimicrobial agents. These applications stem from the compound's interaction with different biological targets and receptors.
Hypoglycemic Activity : A study explored the synthesis and hypoglycemic activity of substituted imidazo[1,2-a]pyrazines, highlighting the compound's potential in lowering blood glucose levels in insulin-resistant models. The research pointed to the structural modifications affecting receptor binding and hypoglycemic potency, underscoring the compound's relevance in diabetes research (Meurer et al., 1992).
Anti-Diabetic Drugs : The synthesis of triazolo-pyridazine-6-yl-substituted piperazines evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities suggested their development as anti-diabetic medications. This study demonstrated the compound's efficacy in in silico, in nitro evaluations, and its insulinotropic activities, marking its significance in anti-diabetic drug development (Bindu et al., 2019).
Anxiolytic-like Activity : Research on piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives for their high affinity on the 5-HT3 receptors and high selectivity versus other 5-HT receptor subtypes has been conducted. These compounds showed nanomolar range of affinity and were characterized as partial agonists, with one exhibiting potent anxiolytic-like activity in vivo at very low doses, indicating its therapeutic potential (Rault et al., 1996).
Antimicrobial and Anti-inflammatory Agents : Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized and evaluated for their antimicrobial efficacies and biofilm inhibition activities. These compounds showed significant antibacterial activities and potent biofilm inhibition activities, comparing favorably with reference drugs like Ciprofloxacin, underscoring their potential as antimicrobial and anti-inflammatory agents (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-6-5-7-19(14-15)30(28,29)26-12-10-25(11-13-26)20-8-9-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-9,14H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYWNYJORBNACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.